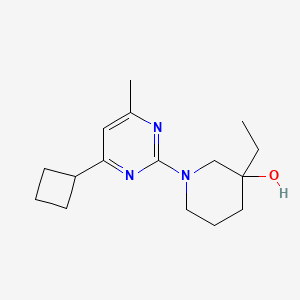![molecular formula C18H27ClN2O B5349238 1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine, commonly referred to as CPCA, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been widely studied for its potential applications in scientific research. CPCA is known for its ability to stimulate the release of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system.
科学研究应用
CPCA has been widely studied for its potential applications in scientific research. It has been shown to have a variety of effects on the brain, including the stimulation of dopamine release, the enhancement of cognitive function, and the modulation of mood. As a result, CPCA has been used in studies investigating the neurobiology of addiction, the mechanisms of reward processing, and the treatment of neurological and psychiatric disorders.
作用机制
CPCA acts primarily by stimulating the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, and it is involved in the regulation of mood, motivation, and pleasure. CPCA works by binding to and activating the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, CPCA increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
CPCA has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to enhance cognitive function and mood. CPCA has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the reduction of inflammation.
实验室实验的优点和局限性
CPCA has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. CPCA is also relatively easy to synthesize, which allows for the production of large quantities for use in experiments. However, CPCA has some limitations for use in lab experiments. It has been shown to have some toxicity in vitro, which limits its use for long-term studies. Additionally, CPCA has a relatively short half-life, which makes it difficult to use in experiments that require prolonged exposure to the drug.
未来方向
There are several future directions for research on CPCA. One area of interest is the development of new analogs of CPCA that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of CPCA on the brain, including the potential for addiction and neurotoxicity. Finally, CPCA may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, CPCA is a psychoactive drug that has been widely studied for its potential applications in scientific research. It acts primarily by stimulating the release of dopamine in the brain, and it has a variety of biochemical and physiological effects on the body. CPCA has several advantages for use in lab experiments, including its potency and selectivity for the dopamine transporter, but it also has some limitations, such as its toxicity in vitro and short half-life. There are several future directions for research on CPCA, including the development of new analogs, investigation of long-term effects, and exploration of potential therapeutic applications.
合成方法
The synthesis of CPCA involves the reaction of 4-chlorobutyryl chloride with N,N-dimethyl-4-aminobutan-2-one in the presence of a base. The resulting product is then treated with sodium hydroxide to yield CPCA. This synthesis method has been well-established in the literature, and it has been used to produce CPCA in large quantities for scientific research purposes.
属性
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(dimethylamino)azepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-20(2)17-6-4-13-21(14-12-17)18(22)7-3-5-15-8-10-16(19)11-9-15/h8-11,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRPRDBWMHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)CCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclopropylmethyl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5349161.png)
![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)

![3-[(4-ethylpiperazin-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5349184.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5349190.png)

![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5349224.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)